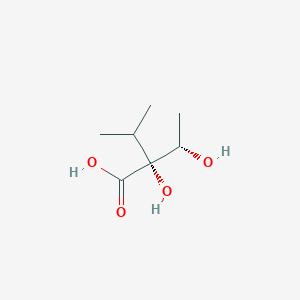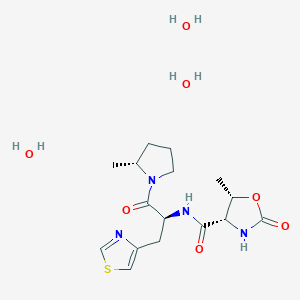
Rovatirelin hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rovatirelin hydrate is a synthetic compound that acts as a thyrotropin-releasing hormone mimetic. It is known for its potential therapeutic effects on central nervous system disorders, particularly those involving cerebellar ataxia. The compound has shown promising results in clinical trials for its ability to penetrate the brain and exhibit significant central nervous system activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rovatirelin hydrate involves several steps, starting with the preparation of key intermediates. One of the primary intermediates is (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid. This intermediate is synthesized by reacting N-benzyloxycarbonyl L-serine with methanol and sodium hydroxide, followed by acidification and recrystallization .
Another crucial intermediate is (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid, which is prepared by reacting N-benzyloxycarbonyl L-threonine with methanol and sodium hydroxide, followed by acidification and recrystallization .
The final step involves coupling these intermediates with other reagents to form this compound. The reaction conditions typically involve the use of ethanol, sodium borohydride, and other solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product suitable for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
Rovatirelin hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while reduction reactions typically produce reduced forms of the compound .
Applications De Recherche Scientifique
Rovatirelin hydrate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying thyrotropin-releasing hormone mimetics and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: this compound is being investigated for its potential therapeutic effects on central nervous system disorders, particularly cerebellar ataxia.
Mécanisme D'action
Rovatirelin hydrate exerts its effects by mimicking the action of thyrotropin-releasing hormone. It binds to thyrotropin-releasing hormone receptors in the brain, leading to the activation of signaling pathways that regulate the synthesis and secretion of thyrotropin-stimulating hormone and prolactin . This activation results in various physiological effects, including the modulation of central nervous system activity and improvement of symptoms in patients with cerebellar ataxia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taltirelin hydrate: Another thyrotropin-releasing hormone mimetic with similar therapeutic effects.
Thyrotropin-releasing hormone: The natural hormone that rovatirelin hydrate mimics.
Prolinamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its high oral bioavailability and ability to penetrate the brain effectively. It has shown superior central nervous system activity compared to other thyrotropin-releasing hormone mimetics, making it a promising candidate for treating central nervous system disorders .
Propriétés
Numéro CAS |
879122-87-9 |
|---|---|
Formule moléculaire |
C16H28N4O7S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide;trihydrate |
InChI |
InChI=1S/C16H22N4O4S.3H2O/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13;;;/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23);3*1H2/t9-,10+,12+,13+;;;/m1.../s1 |
Clé InChI |
OKGVIMQQOHBRRH-RYNPTWSUSA-N |
SMILES isomérique |
C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C.O.O.O |
SMILES canonique |
CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




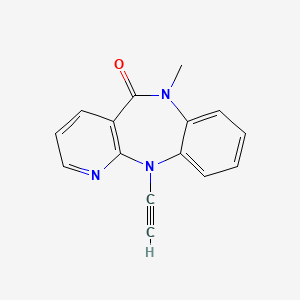



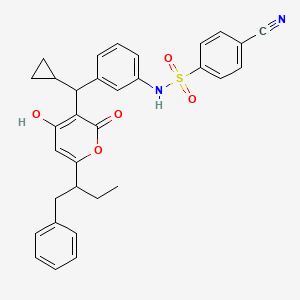
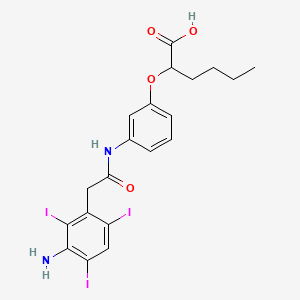
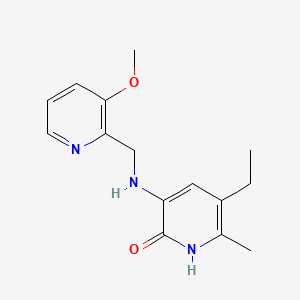
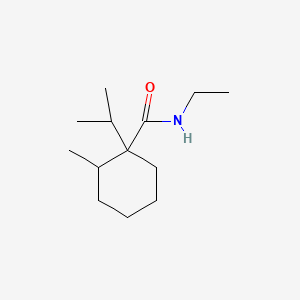
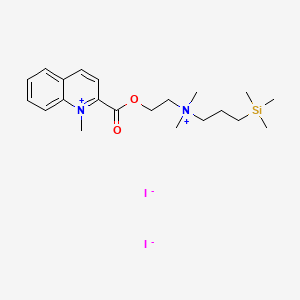
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

